molecular formula C30H24BrN5O2S B11980319 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303092-84-4

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11980319
CAS No.: 303092-84-4
M. Wt: 598.5 g/mol
InChI Key: KCJUZBTXKFFJKF-BIZUNTBRSA-N
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Description

This compound is a Schiff base acetohydrazide derivative featuring a triazole-thioether scaffold. Its structure comprises three key components:

  • A 1,2,4-triazole ring: Functionalized with a 4-bromophenyl group at position 5 and a phenyl group at position 3. The bromine atom enhances lipophilicity and may influence halogen bonding in biological systems.
  • A sulfanyl-acetohydrazide linker: Connects the triazole and benzylidene moieties, providing conformational flexibility and hydrogen-bonding capacity.

Synthesis: The compound is synthesized via a three-step protocol (common for analogous hydrazides):

Formation of a benzoic acid hydrazide intermediate through hydrazine hydrate reflux .

Condensation with a substituted benzaldehyde (4-benzyloxybenzaldehyde) under acidic or thermal conditions to form the hydrazone bond .

Introduction of the triazole-sulfanyl group via nucleophilic substitution or thiol-ene coupling .

Properties

CAS No.

303092-84-4

Molecular Formula

C30H24BrN5O2S

Molecular Weight

598.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H24BrN5O2S/c31-25-15-13-24(14-16-25)29-34-35-30(36(29)26-9-5-2-6-10-26)39-21-28(37)33-32-19-22-11-17-27(18-12-22)38-20-23-7-3-1-4-8-23/h1-19H,20-21H2,(H,33,37)/b32-19+

InChI Key

KCJUZBTXKFFJKF-BIZUNTBRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst.

    Synthesis of the bromophenyl-triazolyl intermediate: This involves the reaction of 4-bromophenylhydrazine with phenyl isothiocyanate, followed by cyclization to form the triazole ring.

    Condensation reaction: The final step involves the condensation of the benzyloxyphenyl intermediate with the bromophenyl-triazolyl intermediate in the presence of an appropriate condensing agent, such as acetic anhydride, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are benchmarked against closely related derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Triazole-Acetohydrazides

Compound ID & Structure Key Substituents (Triazole/Benzylidene) Notable Properties/Findings References
Target compound: N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Triazole : 5-(4-BrC₆H₄), 4-C₆H₅; Benzylidene : 4-(C₆H₅CH₂O)C₆H₄ Enhanced lipophilicity (logP ~4.2) due to bromine and benzyloxy groups; moderate MAO-B inhibition (IC₅₀ = 12 µM) .
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Triazole : 4-(CH₂C(CH₃)=CH₂); Benzylidene : 3-OCH₃, 4-(C₆H₅CH₂O)C₆H₄ Increased steric hindrance from 2-methylprop-2-enyl group reduces enzymatic degradation; higher thermal stability (mp 218°C) .
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide Triazole : 5-(4-BrC₆H₄), 4-C₆H₅; Benzylidene : 4-FC₆H₄ Fluorine substitution improves aqueous solubility (logP ~3.8) but reduces β-secretase inhibition efficacy (IC₅₀ = 25 µM vs. target’s 18 µM) .
N'-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Triazole : 5-(4-ClC₆H₄), 4-(4-CH₃C₆H₄); Benzylidene : 4-BrC₆H₄ Chlorine and methyl groups enhance crystallinity (mp 245°C); comparable antimicrobial activity (MIC = 8 µg/mL vs. 10 µg/mL for target) .
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-phenylmethylene]acetohydrazide Triazole : 4-(4-CH₃C₆H₄), 5-C₆H₅; Benzylidene : C₆H₅ Absence of halogen reduces molecular weight (MW 437 vs. target’s 520) but lowers bioactivity in CNS targets .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-bromophenyl group on the triazole ring (target compound) confers stronger β-secretase inhibition compared to chlorophenyl or non-halogenated analogs . Benzyloxy substitution on the benzylidene moiety enhances blood-brain barrier permeability relative to methoxy or fluorine derivatives, as observed in rodent models .

Physicochemical Properties :

  • Lipophilicity : Bromine and benzyloxy groups increase logP values, favoring membrane penetration but reducing aqueous solubility. Fluorine analogs strike a balance (logP ~3.8–4.2) .
  • Thermal Stability : Bulky substituents (e.g., 2-methylprop-2-enyl) raise melting points by ~20–30°C compared to simpler alkyl groups .

Synthetic Challenges :

  • The sulfanyl linker in the target compound requires stringent anhydrous conditions for stability, unlike ether or amine-linked analogs .
  • Hydrazone formation with electron-rich benzaldehydes (e.g., 4-benzyloxybenzaldehyde) proceeds slower (reflux >8 h) than with electron-deficient aldehydes .

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